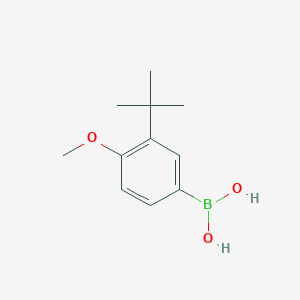
3-Tert-butyl-4-methoxyphenylboronic acid
Übersicht
Beschreibung
“3-Tert-butyl-4-methoxyphenylboronic acid” is a boronic acid derivative . The tert-butyl group can improve the lipophilicity of a molecule, which can be beneficial for drug absorption and distribution in the body. The methoxy group can act as a hydrogen bond acceptor and participate in interactions with biological targets.
Molecular Structure Analysis
The molecular formula of “3-Tert-butyl-4-methoxyphenylboronic acid” is C11H17BO3 . It consists of a phenyl ring substituted with a tert-butyl group, a methoxy group, and a boronic acid group .
Chemical Reactions Analysis
Boronic acids, including “3-Tert-butyl-4-methoxyphenylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boronic acid group .
Physical And Chemical Properties Analysis
“3-Tert-butyl-4-methoxyphenylboronic acid” is a solid substance . It has a molecular weight of 208.07 g/mol . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
3-Tert-butyl-4-methoxyphenylboronic acid is used in catalytic asymmetric synthesis processes. A study demonstrated its use in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, producing enantioenriched tert-butyl 3,3-diarylpropanoates with high yields and enantioselectivity (Paquin et al., 2005).
Supramolecular Assemblies
This compound plays a role in the design and synthesis of supramolecular assemblies. For instance, research highlighted the formation of assemblies involving phenylboronic and 4-methoxyphenylboronic acids due to hydrogen bonding (Pedireddi & Seethalekshmi, 2004).
Boron-Nitrogen Macrocycles
In the creation of boron-nitrogen macrocycles, 3-Tert-butyl-4-methoxyphenylboronic acid is used. A study documented the condensation reaction of this compound with other chemicals to yield macrocyclic compounds, indicating its potential in molecular inclusion studies (Barba et al., 2004).
Crystallographic Studies
The compound is also significant in crystallographic studies. Research involving the synthesis of tert-butyldiphenylsilanes, which include the methoxy derivative of this compound, examined their crystal structures and intermolecular interaction patterns (Bauer et al., 2021).
Medicinal Chemistry
In medicinal chemistry, it has been used in the synthesis of various compounds, such as cyclic analogues of mevalonic acid, indicating its potential in the development of therapeutic agents (Carganico et al., 1983).
Molecular Structure Analysis
The compound is instrumental in molecular structure analysis, as shown in a study involving the vibrational, UV, NMR, and HOMO-LUMO analysis of a related compound, 3,5 di tert butyl 4 hydroxy benzoic acid (Mathammal et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-tert-butyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFCLMTTASCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-4-methoxyphenylboronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3324723.png)
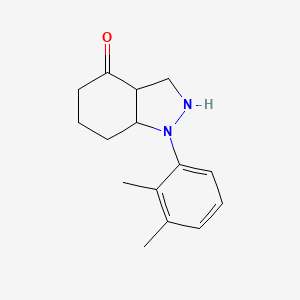
![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3324737.png)
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/structure/B3324743.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3324744.png)
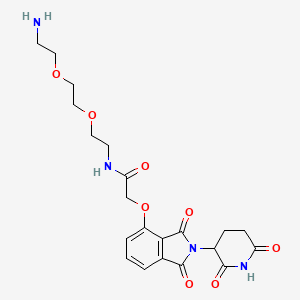
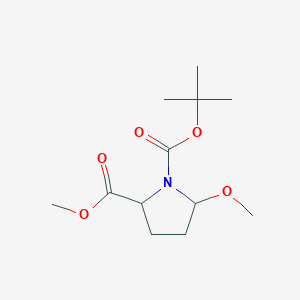
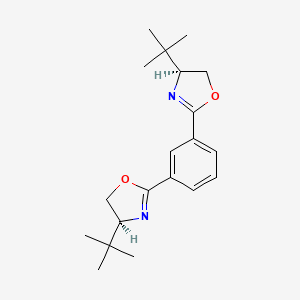
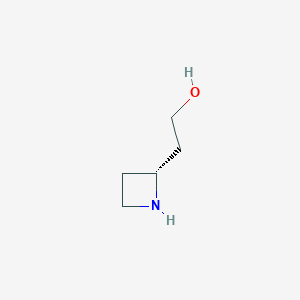
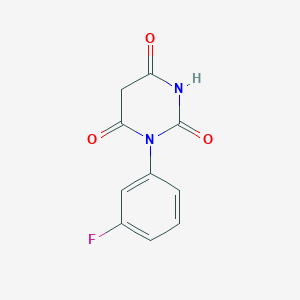
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)
![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)
